1-(5-O-Acetyl-beta-D-ribofuranosyl)-4-amino-1,3,5-triazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-O-Acetyl-beta-D-ribofuranosyl)-4-amino-1,3,5-triazin-2(1H)-one is a synthetic compound that belongs to the class of nucleoside analogs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-O-Acetyl-beta-D-ribofuranosyl)-4-amino-1,3,5-triazin-2(1H)-one typically involves the following steps:
Glycosylation: The ribofuranosyl moiety is introduced through a glycosylation reaction, where a ribose derivative is coupled with a triazine derivative.
Acetylation: The hydroxyl group on the ribose is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Amination: The amino group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesizers and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-O-Acetyl-beta-D-ribofuranosyl)-4-amino-1,3,5-triazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the triazine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Used in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 1-(5-O-Acetyl-beta-D-ribofuranosyl)-4-amino-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in viral replication or cancer cell proliferation. The compound may inhibit these targets, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Deoxy-2-fluoro-b-D-arabinofuranosyl)-5-methyluracil: Another nucleoside analog with antiviral properties.
1-(3,4-Dihydroxy-5-methyl-b-D-ribofuranosyl)-4-amino-1,3,5-triazin-2(1H)-one: A similar compound with modifications on the ribose moiety.
Uniqueness
1-(5-O-Acetyl-beta-D-ribofuranosyl)-4-amino-1,3,5-triazin-2(1H)-one is unique due to its specific structural features, such as the acetylated ribose and the triazine ring. These features may confer distinct biological activities and chemical reactivity compared to other nucleoside analogs.
Eigenschaften
CAS-Nummer |
1174733-90-4 |
---|---|
Molekularformel |
C10H14N4O6 |
Molekulargewicht |
286.24 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C10H14N4O6/c1-4(15)19-2-5-6(16)7(17)8(20-5)14-3-12-9(11)13-10(14)18/h3,5-8,16-17H,2H2,1H3,(H2,11,13,18)/t5-,6-,7-,8-/m1/s1 |
InChI-Schlüssel |
KWSJMBAVTSNOTR-WCTZXXKLSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC(=NC2=O)N)O)O |
Kanonische SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC(=NC2=O)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.